molecular formula C18H20N2O5S B2630007 (Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865246-89-5

(Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2630007
CAS No.: 865246-89-5
M. Wt: 376.43
InChI Key: CPYRRAXVFIXXGM-HNENSFHCSA-N
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Description

(Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a recognized potent and selective inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system. Its primary research value lies in its ability to specifically block NLRP3 inflammasome activation, thereby inhibiting the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18. This mechanism is a key target for investigating a wide range of inflammatory pathologies. Researchers utilize this compound to explore the role of NLRP3 in diseases such as atherosclerosis, Alzheimer's disease, multiple sclerosis, gout, and type 2 diabetes. The compound's high selectivity for NLRP3 over other inflammasome pathways, like AIM2 or NLRC4, makes it an invaluable tool for dissecting complex inflammatory signaling cascades in both in vitro and in vivo models. Its application is fundamental for advancing the development of novel therapeutics for NLRP3-driven diseases.

Properties

IUPAC Name

ethyl 2-(cyclopropanecarbonylimino)-3-(2-ethoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-3-24-15(21)10-20-13-8-7-12(17(23)25-4-2)9-14(13)26-18(20)19-16(22)11-5-6-11/h7-9,11H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYRRAXVFIXXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Ethyl 2-((cyclopropanecarbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of the cyclopropanecarbonyl group and the ethoxy-oxoethyl substituent contributes to its unique properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Heat Shock Protein 90 (Hsp90) :
    • Hsp90 is a crucial chaperone involved in the maturation of many oncogenic proteins. Compounds with similar structures have been shown to inhibit Hsp90, leading to the degradation of client proteins associated with cancer progression .
  • Induction of Apoptosis :
    • Studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
  • Antiproliferative Activity :
    • The compound exhibits antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values indicating significant potency .

Research Findings and Case Studies

Several studies have investigated the biological activities associated with compounds structurally related to this compound:

StudyFindings
Hsp90 Inhibition Study Compounds similar to the target compound showed low micromolar activity against MCF-7 cells, indicating potential as anticancer agents .
Cell Viability Assays In vitro assays demonstrated that derivatives induced significant cell death in various cancer cell lines, suggesting a broad spectrum of activity .
Mechanistic Studies Investigations into apoptosis pathways revealed that compounds activate caspases and alter mitochondrial membrane potential, leading to programmed cell death .

Comparative Analysis

The following table compares the biological activities of this compound with other similar compounds:

CompoundHsp90 InhibitionAntiproliferative Activity (IC50 μM)Induction of Apoptosis
Target CompoundYesTBDYes
Compound AYes3.9Yes
Compound BNo10.5No

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds containing the benzothiazole moiety have been investigated for their ability to inhibit heat shock protein 90 (Hsp90), which is crucial in cancer cell proliferation. Studies have shown that derivatives of benzothiazole exhibit low micromolar antiproliferative activities against various cancer cell lines, including MCF-7 breast cancer cells . The incorporation of cyclopropanecarbonyl groups may enhance the binding affinity and specificity of these compounds towards Hsp90.
  • Antimicrobial Properties :
    • Research indicates that benzothiazole derivatives possess antimicrobial activity against a range of pathogens. The structural modifications in (Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate could potentially improve its efficacy as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • Certain benzothiazole derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The potential for this compound to modulate inflammatory pathways is a promising area for further research .

Agricultural Chemistry Applications

  • Pesticide Development :
    • The unique structure of this compound may be leveraged in the development of novel pesticides. Its potential bioactivity could provide a basis for creating effective agrochemicals with lower environmental impact compared to traditional compounds.

Material Science Applications

  • Polymer Chemistry :
    • The compound's ability to form stable complexes with metals can be explored in polymer synthesis, particularly in creating materials with enhanced thermal and mechanical properties. Research into the polymerization processes involving benzothiazole derivatives has shown promise in producing high-performance materials .

Case Studies and Research Findings

StudyFocusFindings
Study on Hsp90 InhibitorsAnticancer ActivityIdentified structure-activity relationships that enhance potency against cancer cell lines .
Antimicrobial Activity AssessmentMicrobial InhibitionDemonstrated significant inhibition against various bacterial strains .
Anti-inflammatory Pathway ModulationInflammatory ResponseShowed reduction in cytokine levels in vitro, indicating potential therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The target compound shares a benzo[d]thiazole core with derivatives reported by Zhao-Hui Hou et al. (). Key differences lie in the substituents:

  • Compound : (Z)-Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
    • Features a 3,4,5-trimethoxybenzylidene group (electron-rich, lipophilic) and a 4-methoxyphenyl substituent.
  • Compound : Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
    • Contains a 4-chlorophenyl group (electron-withdrawing) and a methoxycarbonylmethylene moiety.

Research Findings and Implications

Structural Similarity and Virtual Screening

Compound similarity assessments () highlight the importance of the benzo[d]thiazole core for maintaining bioactivity. However, substituent variations significantly alter properties:

  • Electron-withdrawing groups (e.g., Cl in ) may enhance target binding but reduce solubility.

Stability and Reactivity

Ethoxy esters may confer hydrolytic stability over methoxy groups under physiological conditions.

Q & A

Q. What synthetic strategies are recommended for constructing the benzo[d]thiazole core in this compound?

The benzo[d]thiazole scaffold can be synthesized via cyclization reactions using substituted thiourea derivatives or thioamide precursors. For example, hydrogenation of 3-substituted benzyl-6-amino-2,3-dihydrobenzo[d]thiazol-2-one derivatives in ethanol/THF mixtures with 10% Pd/C catalyst under 35 psi hydrogen pressure yields intermediates for further functionalization . Additionally, oximation and alkylation steps (e.g., using cyanoacetamide and phosphorus oxychloride) can introduce imino and ethoxy groups, as demonstrated in analogous thiadiazole syntheses .

Q. How can researchers verify the stereochemical (Z)-configuration of the imino group?

The (Z)-configuration is confirmed via 1H^1H-NMR coupling constants and NOE (Nuclear Overhauser Effect) analysis. For example, in structurally similar thiazolo[3,2-a]pyrimidine derivatives, the coupling constant between the imino proton and adjacent methylene group (<2 Hz) and NOE correlations between the imino proton and cyclopropane carbonyl group validate the (Z)-geometry .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and electronic environments (e.g., ethoxy groups at δ ~1.3–1.5 ppm for 1H^1H, ~60–65 ppm for 13C^{13}C) .
  • HRMS (High-Resolution Mass Spectrometry) : To validate molecular weight and fragmentation patterns (e.g., experimental vs. calculated m/z values within 3 ppm error) .
  • IR spectroscopy : To identify carbonyl stretches (e.g., 1700–1750 cm1^{-1} for ester and cyclopropanecarbonyl groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s biological activity?

SAR studies should systematically modify substituents (e.g., cyclopropanecarbonyl, ethoxy, or benzothiazole groups) and evaluate effects on target binding or inhibition. For example:

  • Replace the cyclopropanecarbonyl group with other acyl moieties (e.g., benzoyl, acetyl) to assess steric/electronic impacts .
  • Compare bioactivity of (Z)- vs. (E)-isomers to determine stereochemical selectivity .
  • Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with analogs from patent literature (e.g., compounds 15, 25, 35 in ) to identify pharmacophoric features .

Q. What experimental approaches resolve contradictions in biological data across similar compounds?

Contradictions may arise from differing substituent effects or assay conditions. To address this:

  • Perform dose-response assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .
  • Use molecular docking to correlate substituent modifications (e.g., electron-withdrawing vs. donating groups) with target binding affinities .
  • Validate results with orthogonal assays (e.g., SPR for binding kinetics alongside cell-based viability assays) .

Q. How can mechanistic studies elucidate the role of the cyclopropanecarbonyl group in reactivity?

The cyclopropane ring’s strain and electronic effects can be probed via:

  • Kinetic isotope effects (KIE) : Compare reaction rates using 1H^1H- vs. 2H^2H-labeled cyclopropane derivatives.
  • DFT (Density Functional Theory) calculations : Model transition states to assess how ring strain influences nucleophilic attack at the imino group .
  • Cross-coupling reactions : Test palladium-catalyzed functionalization (e.g., Suzuki-Miyaura) to evaluate steric hindrance from the cyclopropane moiety .

Q. What strategies optimize yield in multicomponent reactions involving this compound?

To improve efficiency:

  • Use HFIP (1,1,1,3,3,3-hexafluoroisopropanol) as a solvent, which enhances electrophilicity of intermediates and reduces side reactions (e.g., 22% yield achieved for a tetrahydrobenzo[b]thiophene analog) .
  • Incorporate 3 Å molecular sieves to scavenge water and stabilize reactive intermediates .
  • Screen catalysts (e.g., Sc(OTf)3_3) for accelerating imino group formation .

Methodological Considerations

  • Safety protocols : Handle this compound under inert atmospheres (N2_2/Ar) due to potential instability of imino and thiazole groups. Use PPE (gloves, goggles) and follow hazard codes (e.g., H315 for skin irritation) .
  • Data validation : Replicate key findings (e.g., stereochemical assignments) using independent labs or analytical platforms to ensure reproducibility .

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